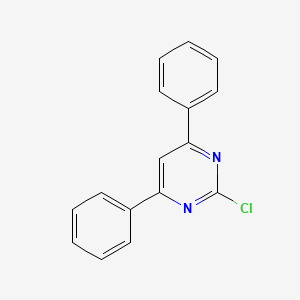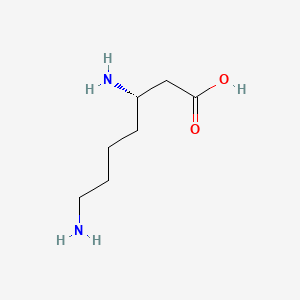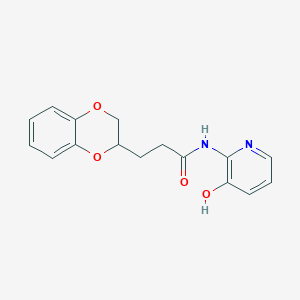![molecular formula C23H19NO6 B1225382 4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid](/img/structure/B1225382.png)
4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[[(3,4-dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid is a member of benzamides.
Scientific Research Applications
Applications in Polymer Synthesis
4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid has been utilized in the synthesis of various polymers. Lamparth et al. (2014) synthesized polymerizable phthalic acid derivatives, which are significant for water-based adhesive formulations (Lamparth et al., 2014). Chang et al. (2003) demonstrated its use in creating hyperbranched aromatic poly(ether imide)s with terminal amino groups, showcasing its potential in developing polymers with specific functional groups (Chang et al., 2003).
Photocatalytic Applications
The compound has been studied for its role in photocatalytic applications. Mgidlana and Nyokong (2021) researched its use in photocatalytic desulfurization of dibenzothiophene, highlighting its potential in environmental applications (Mgidlana & Nyokong, 2021).
Application in Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, Yan et al. (2015) explored its derivatives for proteasome inhibition and cytostatic effects on human cancer cells (Yan et al., 2015). Additionally, Yüzeroğlu et al. (2021) synthesized zinc phthalocyanines from derivatives of this compound, which showed potential as photosensitizers in photocatalytic applications like photodynamic therapy (Yüzeroğlu et al., 2021).
Environmental Impacts and Degradation
Jonsson, Ejlertsson, and Svensson (2003) studied the transformation of phthalates like this compound in landfill cells, providing insights into their environmental impact and degradation (Jonsson et al., 2003). Li et al. (2010) compared electrochemical degradation of phthalates using different anodes, which is crucial for understanding its environmental breakdown (Li et al., 2010).
properties
Product Name |
4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid |
|---|---|
Molecular Formula |
C23H19NO6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[4-[(3,4-dimethylbenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C23H19NO6/c1-13-3-4-15(11-14(13)2)21(25)24-16-5-7-17(8-6-16)30-18-9-10-19(22(26)27)20(12-18)23(28)29/h3-12H,1-2H3,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
FHIYBDUACNKHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)
![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)
![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)


![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)
![3-(2,6-dichlorophenyl)-N-[imino(1-pyrrolidinyl)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1225320.png)
![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)
![[4-(Benzenesulfonyl)-1-piperazinyl]-[6-bromo-2-(2-pyridinyl)-4-quinolinyl]methanone](/img/structure/B1225324.png)
